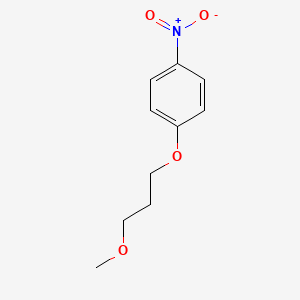

1-(3-Methoxypropoxy)-4-nitrobenzene

Description

Significance of the 1,4-Disubstitution Pattern on Aromatic Ring Reactivity

The 1,4-disubstitution, or para substitution, pattern on the benzene (B151609) ring of 1-(3-methoxypropoxy)-4-nitrobenzene creates a molecule with opposing electronic effects. The methoxypropoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. msu.edu

This antagonistic relationship between the two substituents has a profound impact on the reactivity of the aromatic ring in further substitution reactions:

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, especially at the positions ortho and para to the nitro group. msu.edu In 1-(3-methoxypropoxy)-4-nitrobenzene, the ether group is situated para to the nitro group. If a nucleophilic substitution reaction were to occur, it would likely involve the displacement of a leaving group at the ortho positions (2 or 6) relative to the nitro group.

Overview of Key Research Avenues for Nitroaryl Ether Derivatives

Nitroaryl ethers, including 1-(3-methoxypropoxy)-4-nitrobenzene and its analogues, are valuable intermediates in organic synthesis and are subjects of various research endeavors.

Synthetic Intermediates: A primary area of research for nitroaryl ethers is their use as precursors in the synthesis of more complex molecules. The nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. msu.edu For example, the related compound p-nitroanisole is used as an intermediate in the manufacture of p-anisidine, which is then used to produce dyes and colorants.

Pharmacological Research: The ether and nitro functionalities are present in various biologically active molecules. Research into derivatives of nitroaryl ethers may explore their potential as therapeutic agents. For instance, some ether derivatives of opioid ligands have been synthesized and studied for their interaction with opioid receptors. nih.gov

Materials Science: The structural and electronic properties of nitroaryl ethers make them candidates for investigation in materials science, potentially in the development of nonlinear optical materials or other functional organic materials.

Mechanistic Studies: The opposing electronic nature of the substituents in compounds like 1-(3-methoxypropoxy)-4-nitrobenzene makes them interesting substrates for studying the mechanisms of electrophilic and nucleophilic aromatic substitution reactions. These studies can provide deeper insights into the factors that control chemical reactivity and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxypropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNQKQWWMUSBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms of 1 3 Methoxypropoxy 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The SNAr reaction is a fundamental process for the functionalization of aromatic rings and is particularly facile for electron-deficient systems like 1-(3-Methoxypropoxy)-4-nitrobenzene. The presence of the strongly deactivating nitro group in the para position to the methoxypropoxy ether group makes the ipso-carbon atom highly susceptible to nucleophilic attack.

The generally accepted mechanism for the SNAr reaction of 1-(3-Methoxypropoxy)-4-nitrobenzene proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (the 3-methoxypropoxy group), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. osti.gov This intermediate is characterized by the delocalization of the negative charge across the aromatic ring and onto the nitro group, which is crucial for its stability. osti.gov

Computational studies on related nitroaryl ethers have provided insights into the energetics of this pathway, confirming the presence of the Meisenheimer complex as a stable intermediate. unilag.edu.ngresearchgate.net

The reaction rate is dependent on the concentration of both the substrate and the nucleophile, typically following second-order kinetics. researchgate.net The rate constant (k) is influenced by the nature of the nucleophile, the solvent, and the temperature. More potent nucleophiles and polar aprotic solvents, which can solvate the cationic counter-ion of the nucleophile without strongly interacting with the nucleophile itself, generally lead to faster reaction rates. researchgate.net

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) provide further understanding of the reaction mechanism. Studies on the reactions of substituted nitrobenzenes have shown that the activation parameters are sensitive to the substituents on the aromatic ring and the nature of the leaving group. researchgate.net For instance, the reaction of aniline (B41778) with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in various methanol-dimethyl sulfoxide (B87167) mixtures demonstrated a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway depending on the basicity of the nucleophile and the solvent composition.

Table 1: Representative Kinetic Data for SNAr Reactions of Related Nitroaryl Ethers

| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k) | Reference |

| 1-Phenoxy-2,4-dinitrobenzene | Piperidine | Toluene (B28343) | 0.135 dm³ mol⁻¹ s⁻¹ | researchgate.net |

| 1-Phenoxy-2,4-dinitrobenzene | n-Butylamine | Toluene | 0.0024 dm³ mol⁻¹ s⁻¹ | researchgate.net |

| 2,4-Dinitroanisole | n-Butylamine | 60% aq. Dioxane | Likely general base catalyzed | acsgcipr.org |

| 1-Fluoro-2,4-dinitrobenzene | Morpholine | Acetonitrile (B52724) | - | worktribe.com |

Note: This table presents data for compounds structurally related to 1-(3-Methoxypropoxy)-4-nitrobenzene to illustrate the range of kinetic parameters observed in SNAr reactions of nitroaryl ethers.

Catalysis can significantly enhance the rates of SNAr reactions. In protic solvents, both general-acid and general-base catalysis can be observed. General-base catalysis is often seen in reactions with amine nucleophiles, where a second molecule of the amine or another base facilitates the removal of a proton from the zwitterionic intermediate, thereby accelerating the decomposition of the Meisenheimer complex. acsgcipr.orgrsc.org Specific base catalysis, where the rate is proportional to the hydroxide (B78521) ion concentration in aqueous media, has also been documented for certain nitroaryl ethers. acsgcipr.org

In aprotic solvents, phase-transfer catalysts are commonly employed to facilitate the reaction between an ionic nucleophile and an organic substrate. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, help to transport the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs. Metal-based catalysts, such as ruthenium and chromium complexes, can also activate the aromatic ring towards nucleophilic attack by withdrawing electron density through π-complexation. manchester.ac.ukarkat-usa.orgnih.gov

The regioselectivity of SNAr reactions is primarily controlled by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, are strong activators and direct the incoming nucleophile to the ortho and para positions relative to themselves. cdnsciencepub.comacs.org In 1-(3-Methoxypropoxy)-4-nitrobenzene, the nitro group is para to the ether linkage. This positioning strongly activates the ipso-carbon for nucleophilic attack, making the substitution of the 3-methoxypropoxy group the overwhelmingly favored pathway.

Attack at the meta position is significantly disfavored because the negative charge in the corresponding Meisenheimer complex cannot be delocalized onto the nitro group. cdnsciencepub.com Studies on dichloronitrobenzene derivatives show a clear preference for substitution at the position para to the nitro group over the meta position. cdnsciencepub.com Therefore, for 1-(3-Methoxypropoxy)-4-nitrobenzene, the substitution will occur exclusively at the C-1 position.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can occur in systems containing a nucleophilic center and an activated aromatic ring connected by a linker. For a nitroaryl ether like 1-(3-Methoxypropoxy)-4-nitrobenzene, a hypothetical Smiles rearrangement would require a nucleophilic group within the 3-methoxypropoxy side chain that could attack the aromatic ring intramolecularly.

While there is no direct evidence of a Smiles rearrangement for 1-(3-Methoxypropoxy)-4-nitrobenzene itself, studies on related nitroaryl ethers with appropriate side chains have demonstrated this type of transformation. The mechanism involves the formation of a spirocyclic Meisenheimer-type intermediate. The facility of the rearrangement depends on the nature of the nucleophile, the length and flexibility of the linking chain, and the activation of the aromatic ring. For the parent compound, 1-(3-Methoxypropoxy)-4-nitrobenzene, this rearrangement is not expected to occur due to the absence of a suitable internal nucleophile in the side chain.

Photochemical Reactivity and Mechanisms

The photochemical behavior of nitroaromatic compounds is a rich and complex field of study. Upon absorption of UV light, these molecules can undergo a variety of transformations, including photodissociation and photorearrangement. The photochemistry of nitrobenzene (B124822) and its derivatives often involves excitation to singlet and triplet excited states, which can have different reactivities.

For 1-(3-Methoxypropoxy)-4-nitrobenzene, photochemical excitation could potentially lead to several pathways. One possibility is the homolytic cleavage of the C-NO2 bond to generate a phenyl radical and nitrogen dioxide. Another potential pathway is the cleavage of the ether linkage. However, detailed photochemical studies specifically on 1-(3-Methoxypropoxy)-4-nitrobenzene are scarce.

Studies on other nitroaromatic compounds have shown that the solvent environment can play a crucial role in the photochemical outcome. For instance, in aqueous solutions, the ultrafast deactivation of the excited state of nitrobenzene through vibrational energy transfer to the solvent can prevent the occurrence of photochemical reactions. Photochemical Smiles rearrangements have also been observed for certain nitrophenoxy ethylamines, proceeding through a triplet excited state. acsgcipr.org The specific photochemical reactivity of 1-(3-Methoxypropoxy)-4-nitrobenzene would require dedicated experimental investigation.

Photosubstitution Mechanisms (e.g., SN2Ar Mechanism) in Nitroaryl Ethers*

Nucleophilic aromatic photosubstitution (SNAr) reactions of nitroaryl ethers can proceed through different mechanistic pathways. One such pathway is the SN2Ar mechanism, which involves the formation of a σ-complex within the triplet manifold. nih.gov The efficiency of this reaction is influenced by the nature of the leaving group and the nucleophile. nih.gov For instance, in the photoreactions of 2-halo-4-nitroanisoles with various nucleophiles, the relative rates of attack were found to vary depending on the halogen and the nucleophile. nih.govnih.gov

Another important mechanism is the SNAr-SET (Single Electron Transfer) pathway. This mechanism involves an initial electron transfer from the nucleophile to the excited nitroaromatic compound. semanticscholar.org The subsequent steps then lead to the substitution product. The balance between the polar SNAr and the SNAr*-SET mechanisms can be influenced by factors such as the solvent and the presence of specific structural features in the molecule. semanticscholar.org

Excited State Dynamics and Deactivation Pathways (Singlet and Triplet States)

Upon absorption of light, 1-(3-methoxypropoxy)-4-nitrobenzene is promoted to an electronically excited singlet state (S₁). uomustansiriyah.edu.iq From this state, several deactivation pathways are possible. These include fluorescence (radiative decay back to the ground state), internal conversion (non-radiative decay to the ground state), and intersystem crossing (ISC) to a triplet state (T₁). nih.govlibretexts.org

Nitroaromatic compounds are known for their efficient intersystem crossing, often occurring on a sub-picosecond timescale due to strong coupling between the singlet and triplet manifolds. rsc.org The nature of the lowest excited singlet and triplet states (e.g., nπ* or ππ*) plays a crucial role in determining the dominant deactivation pathway. nih.govresearchgate.net For many nitroaromatics, the triplet state is highly reactive and can initiate various photochemical reactions. nih.gov The lifetime of the triplet state is significantly longer than the singlet state, allowing more time for chemical reactions to occur. libretexts.org

The table below summarizes the key characteristics of singlet and triplet states.

Role of Conical Intersections and Aborted Photochemistry in Non-Radiative Decay

Conical intersections are points of degeneracy between two electronic states and act as "photochemical funnels," facilitating rapid and efficient non-radiative decay from an excited state back to the ground state. wikipedia.orgnih.gov In the context of nitroaromatic compounds, conical intersections can play a significant role in their photostability and photochemical reactivity. rsc.org

"Aborted photochemistry" is a deactivation pathway where a molecule proceeds along a reactive trajectory towards a photoproduct but is intercepted by a conical intersection before the product is formed. rsc.org This leads to the regeneration of the starting material in its ground state. rsc.org This process represents a previously unexplored mechanism for the non-radiative deactivation of nitroaromatics. rsc.org The presence of nucleophilic oxygen atoms and electrophilic carbons in nitroaryl ethers makes them prone to such intramolecular photochemical reactions that can be aborted at conical intersections. rsc.org

Intramolecular and Intermolecular Photoreactions of the Nitro and Ether Functionalities

The excited nitro group in compounds like 1-(3-methoxypropoxy)-4-nitrobenzene can undergo various intramolecular and intermolecular photoreactions. One notable intramolecular reaction is the nitro-nitrite rearrangement. nih.gov Intermolecularly, the excited nitroaromatic compound can abstract hydrogen atoms from other molecules, leading to reduction products. nih.gov

The ether functionality can also participate in photoreactions. For example, o-nitrobenzyl ethers are well-known photoremovable protecting groups that undergo cleavage upon irradiation. upenn.eduacs.org While 1-(3-methoxypropoxy)-4-nitrobenzene is a para-substituted nitroaryl ether, the principles of photoinduced cleavage of the ether linkage can be relevant in certain contexts.

Photo-induced C-C and C-N Bond Formation Reactions

Reduction Pathways of the Nitro Group

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, leading to a variety of valuable products such as amines, hydroxylamines, and azo compounds. thieme-connect.de

Stepwise Reduction Mechanisms: Formation and Reactivity of Nitroso and Hydroxylamine (B1172632) Intermediates

The reduction of a nitro group to an amine is a stepwise process that involves the formation of nitroso and hydroxylamine intermediates. numberanalytics.commdpi.com The reaction typically proceeds as follows:

Nitro group → Nitroso group → Hydroxylamine group → Amino group

The specific intermediates and final products depend on the reducing agent and the reaction conditions. numberanalytics.comorientjchem.org For instance, catalytic hydrogenation is a common method for reducing nitroarenes to anilines. rsc.org The mechanism of this reaction can be complex, with some studies suggesting a direct pathway through the hydroxylamine intermediate, while others propose condensation reactions leading to azoxy and azo compounds. rsc.orgresearchgate.net

The table below outlines the general steps and intermediates in the reduction of a nitroaromatic compound.

Compound Names

Catalytic Hydrogenation Mechanisms and Catalyst Selectivity

The catalytic hydrogenation of the nitro group in 1-(3-methoxypropoxy)-4-nitrobenzene is a cornerstone reaction, typically aimed at producing the corresponding aniline derivative, 4-(3-methoxypropoxy)aniline. This transformation is of significant industrial importance for the synthesis of amines from nitroaromatic compounds. researchgate.net The process involves the reduction of the nitro group using molecular hydrogen (H₂) in the presence of a metal catalyst.

The mechanism of nitroaromatic hydrogenation can follow two main pathways: the direct pathway and the condensation (or indirect) pathway. In the direct pathway, the nitro group is stepwise reduced to nitroso, then to hydroxylamine, and finally to the amine, with all intermediates remaining adsorbed to the catalyst surface. The condensation pathway involves the reaction of partially reduced intermediates, such as the nitroso and hydroxylamine derivatives, which can desorb from the catalyst and react in solution to form dimeric products like azoxy and azo compounds, which can then be further reduced to the amine. researchgate.net

Catalyst selection is critical for controlling the reaction's selectivity towards the desired aniline product. bohrium.com Noble metals are highly effective, with platinum (Pt) and palladium (Pd) being common choices. acs.orgjove.com Gold (Au) catalysts have also shown high chemoselectivity, particularly when supported on metal oxides like TiO₂ or Fe₂O₃, allowing for the reduction of the nitro group without affecting other reducible functional groups that might be present on the molecule. acs.org Recent research has demonstrated that modifying catalysts, for instance by depositing Fe(OH)x on Pt nanocrystals, can enhance selectivity for the amino group by creating specific interfacial sites (FeIII-OH-Pt) that favor the desired reaction pathway. researchgate.net A single catalytic system, such as SnO₂-supported Pt nanoparticles, can even be tuned to produce any of the six possible reduction products, including nitroso, hydroxylamine, azoxy, azo, hydrazo, or aniline compounds, by varying the reaction conditions. bohrium.comnih.gov

Table 1: Common Catalysts for Selective Nitro Group Hydrogenation

| Catalyst System | Support | Typical Selectivity Profile | Reference |

|---|---|---|---|

| Platinum (Pt) | Carbon (C), Alumina (Al₂O₃) | High activity, can sometimes lead to over-reduction of the ring under harsh conditions. | acs.orgjove.com |

| Palladium (Pd) | Carbon (C) | High activity and selectivity for the amino group. | acs.orgjove.com |

| Gold (Au) | Titania (TiO₂), Iron(III) Oxide (Fe₂O₃) | Excellent chemoselectivity, preserving other functional groups. | acs.org |

| Fe(OH)x/Pt | - | High selectivity towards the amino group due to interfacial effects. | researchgate.net |

Metal-Mediated and Hydride Reduction Mechanisms

Besides catalytic hydrogenation, the nitro group of 1-(3-methoxypropoxy)-4-nitrobenzene can be reduced using various metal-based reagents and complex metal hydrides.

Metal-Mediated Reductions: Historically, the reduction of nitroarenes has been accomplished using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). jove.com This method, known as a dissolving metal reduction, involves the transfer of electrons from the metal to the nitro group. The reaction proceeds through a series of electron and proton transfer steps, ultimately yielding the corresponding aniline. For example, with iron, the metal is oxidized from Fe(0) to Fe(II) while the nitro group is reduced. This method is robust and widely used, though it often requires stoichiometric amounts of the metal and produces significant amounts of metal salt byproducts.

Hydride Reductions: Complex metal hydrides are also employed for nitro group reductions. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce a nitro group on its own. cdnsciencepub.com However, its reactivity can be enhanced by using it in conjunction with transition metal salts or sulfides. researchgate.net For instance, NaBH₄ combined with copper sulfide (B99878) (CuS) has been shown to increase the rate of nitrobenzene reduction. researchgate.net Sulfurated sodium borohydride (NaBH₂S₃) is a more potent reagent capable of reducing aromatic nitro compounds to amines in high yields, often without affecting other functional groups like esters or halides. cdnsciencepub.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but its reaction with nitroarenes can be less selective, often leading to the formation of dimeric coupling products like azo compounds. acs.org Therefore, its use for the clean synthesis of anilines is less common unless specific additives are used to control the reaction. acs.org

Influence of Reaction Conditions (pH, Solvent) on Product Distribution and Selectivity

The outcome of the reduction of 1-(3-methoxypropoxy)-4-nitrobenzene is highly dependent on the specific reaction conditions employed, particularly the pH of the medium and the choice of solvent.

Influence of pH: The pH of the reaction medium has a profound effect on the product distribution. acs.org

Acidic Conditions: In acidic solutions, the reduction of the nitro group generally leads to the formation of the corresponding aniline as the primary product. researchgate.net The acidic environment provides the necessary protons for the multi-step reduction process and helps to prevent the accumulation and condensation of intermediates like nitroso and hydroxylamine derivatives. researchgate.net Studies on the reduction of nitrobenzene with zero-valent iron (ZVI) have shown that the reaction rate is significantly faster under acidic pH conditions compared to neutral or alkaline conditions. researchgate.netnih.gov

Neutral or Alkaline Conditions: Under neutral or basic conditions, partially reduced intermediates can undergo condensation reactions, leading to the formation of dimeric products. mdpi.com For example, the reaction between a nitroso- and a hydroxylamine-derivative can form an azoxy compound. Further reduction can yield azo and hydrazo compounds. nih.gov Therefore, controlling the pH is a key strategy for selectively targeting either the aniline or one of the dimeric products. mdpi.com

Influence of Solvent: The solvent can influence the reaction by affecting catalyst activity, solubility of reactants, and the stability of intermediates. frontiersin.org

Polar Protic Solvents: Solvents like water and ethanol (B145695) are commonly used. Water can act as a proton source and is environmentally benign. ijcce.ac.ir

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) can also be used. In some catalytic systems, the polarity of the solvent has been shown to dramatically alter selectivity. For instance, in the hydrogenation of nitroarenes over a bifunctional Pd/MIL-101 catalyst, using a polar solvent like DMF resulted in high selectivity for the aniline, while using a nonpolar solvent like n-hexane led to the dicyclohexylamine (B1670486) product. acs.org

Solvent as a Modifier: Certain nitrogen-containing solvents, such as N-methyl morpholine, have been found to act as catalyst modifiers, decreasing catalyst poisoning and significantly increasing the selectivity towards the phenylhydroxylamine intermediate in the hydrogenation of nitrobenzene. gychbjb.com

Competing Reactions and Formation of Dimeric/Polymeric Side Products (e.g., Azo, Azoxy, Hydrazo Compounds)

During the reduction of 1-(3-methoxypropoxy)-4-nitrobenzene, the complete reduction to the aniline competes with several side reactions, primarily leading to the formation of dimeric products. researchgate.net These products arise from the condensation of reactive intermediates that are formed during the initial stages of the reduction. vub.be

The key intermediates in the reduction pathway are the corresponding nitroso and phenylhydroxylamine derivatives. bohrium.comvub.be

Azoxy Compound Formation: The condensation of the nitroso intermediate with the phenylhydroxylamine intermediate yields an azoxy compound. nih.govconicet.gov.ar This reaction is particularly favored under neutral or alkaline conditions.

Azo Compound Formation: The azoxy compound can be further reduced to an azo compound. Alternatively, azo compounds can be formed through other pathways, such as the condensation of the nitroso intermediate with the final aniline product. conicet.gov.ar

Hydrazo Compound Formation: The final step in the dimeric product pathway is the reduction of the azo compound to a hydrazo compound (also known as a 1,2-diarylhydrazine). researchgate.net

These dimeric products—azoxy, azo, and hydrazo compounds—can be the desired synthetic targets in some cases, and reaction conditions can be tuned to favor their formation. mdpi.comnih.gov For example, using reducing agents like nanosized iron has been shown to promote the reductive coupling of aromatic nitro compounds to form symmetrical azo derivatives. conicet.gov.ar The competition between the complete reduction to aniline and the formation of these dimeric side products is a central challenge in the selective synthesis of anilines from nitroaromatics. vub.be

Electrophilic Aromatic Substitution (EAS) Reactivity

The reactivity of the benzene (B151609) ring in 1-(3-methoxypropoxy)-4-nitrobenzene towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the nitro group (-NO₂) and the 3-methoxypropoxy group (-O-CH₂CH₂CH₂OCH₃).

Deactivating and Directing Effects of the Nitro Group on EAS

The nitro group is one of the most powerful deactivating groups in electrophilic aromatic substitution. pressbooks.pubchemistrysteps.com Its influence stems from two primary electronic effects:

Inductive Effect: The nitrogen atom in the nitro group bears a formal positive charge, making it highly electronegative. It strongly withdraws electron density from the benzene ring through the sigma bond (inductive effect). youtube.com

Resonance Effect: The nitro group can also withdraw electron density from the aromatic ring via resonance. The pi electrons of the ring can be delocalized onto the oxygen atoms of the nitro group. youtube.com

This withdrawal of electron density makes the benzene ring less nucleophilic and therefore much less reactive towards attack by electrophiles compared to unsubstituted benzene. pressbooks.pubyoutube.com

The nitro group is also a meta-director. youtube.comchemistrytalk.org The resonance structures of nitrobenzene show that the electron withdrawal is most pronounced at the ortho and para positions, which develop a partial positive charge. vedantu.comquora.com An incoming electrophile, which is itself electron-deficient, will preferentially attack the positions of relatively higher electron density, which are the meta positions. youtube.com Therefore, electrophilic substitution on a nitro-substituted ring predominantly yields the meta-substituted product. pressbooks.publibretexts.org

In the case of 1-(3-methoxypropoxy)-4-nitrobenzene, the nitro group deactivates the entire ring. The positions ortho to the nitro group (and meta to the ether group) are strongly deactivated and will be the preferred sites of attack if the nitro group's directing effect were the sole influence.

Comparative Analysis of Reactivity with Other Substituted Benzene Derivatives

The -NO₂ group is a strong deactivating, meta-directing group. chemistrysteps.com

The -O-R (alkoxy) group is a strong activating, ortho, para-directing group. The oxygen atom donates electron density to the ring via a strong resonance effect, which outweighs its inductive withdrawal. pressbooks.pub

For an incoming electrophile, the directing effects must also be considered. The alkoxy group directs ortho and para to itself. Since the para position is already occupied by the nitro group, it directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The nitro group directs meta to itself, which also corresponds to positions 2 and 6. Therefore, both groups direct the electrophile to the same positions: those ortho to the 3-methoxypropoxy group.

Table 2: Comparative Reactivity of Substituted Benzenes in EAS

| Compound | Substituent(s) | Relative Rate of Nitration (vs. Benzene = 1) | Directing Effect | Reference |

|---|---|---|---|---|

| Benzene | -H | 1 | - | masterorganicchemistry.com |

| Anisole (B1667542) | -OCH₃ (Activating) | ~10⁸ | Ortho, Para | masterorganicchemistry.com |

| Toluene | -CH₃ (Activating) | ~25 | Ortho, Para | libretexts.org |

| Chlorobenzene | -Cl (Deactivating) | ~0.03 | Ortho, Para | libretexts.org |

| 1-(3-Methoxypropoxy)-4-nitrobenzene | -OR (Activating), -NO₂ (Deactivating) | < 1 (Significantly less than benzene) | Ortho to the -OR group | pressbooks.pubchemistrysteps.com |

As the table illustrates, compounds with activating groups like anisole react much faster than benzene. masterorganicchemistry.com Compounds with deactivating groups, especially the nitro group, react orders of magnitude slower. masterorganicchemistry.comcolorado.edu The reactivity of 1-(3-methoxypropoxy)-4-nitrobenzene will fall somewhere between the extremes, but it will be a strongly deactivated system requiring harsh conditions for most electrophilic aromatic substitutions. libretexts.orgmsu.edu The substitution will occur at the positions ortho to the activating alkoxy group.

Theoretical Considerations for EAS Pathways in the Context of Nitroaryl Ethers

The electrophilic aromatic substitution (EAS) reactions of 1-(3-Methoxypropoxy)-4-nitrobenzene are governed by the electronic properties of its substituents: the strongly deactivating nitro group (-NO₂) and the activating 3-methoxypropoxy group (-O-(CH₂)₃-OCH₃). Theoretical and computational chemistry provide a robust framework for understanding and predicting the regioselectivity and reactivity of such reactions. These approaches primarily involve the analysis of the electronic structure of the aromatic ring, the stability of reaction intermediates, and the energetics of the reaction pathways.

The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack by decreasing its electron density. numberanalytics.com This deactivation is a consequence of both a strong resonance effect (-R) and an inductive effect (-I). Quantum chemical studies on nitrobenzene have shown that the nitro group significantly lowers the energy of the highest occupied molecular orbital (HOMO) of the phenyl ring, thereby making it less susceptible to attack by electrophiles. rsc.orgscispace.com Furthermore, the analysis of molecular orbitals and charge distribution in nitrobenzene reveals that the electron density is most depleted at the ortho and para positions relative to the nitro group. rsc.orgscispace.com Consequently, electrophilic attack is directed towards the meta position, where the deactivation is least pronounced. numberanalytics.comijrti.org

In 1-(3-Methoxypropoxy)-4-nitrobenzene, these two substituents are in a para-relationship. The directing effects of the two groups are therefore in opposition. The 3-methoxypropoxy group strongly activates the positions ortho to it (positions 2 and 6) and para to it (position 4, which is already substituted). The nitro group deactivates the entire ring, especially the positions ortho and para to it (positions 3 and 5, and position 1, respectively), and directs incoming electrophiles to the meta positions (positions 3 and 5).

To resolve this conflict and predict the most likely site of electrophilic attack, computational methods such as Density Functional Theory (DFT) are employed. nih.govsioc-journal.cn These methods allow for the calculation of various reactivity indices and the modeling of the reaction pathways.

Key Theoretical Approaches:

Frontier Molecular Orbital (FMO) Theory: This theory suggests that the reaction will occur at the position where the HOMO of the nucleophile (the aromatic ring) has the largest coefficient. For 1-(3-Methoxypropoxy)-4-nitrobenzene, the activating 3-methoxypropoxy group is expected to have a dominant influence on the HOMO, leading to larger coefficients at the positions ortho to it (positions 2 and 6). acs.org

Analysis of Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface of the molecule can reveal the most electron-rich regions, which are susceptible to electrophilic attack. In this case, the regions ortho to the 3-methoxypropoxy group would be expected to have the most negative electrostatic potential.

Calculation of Intermediate Stability (Sigma-Complexes): The classical SEAr mechanism proceeds through a high-energy carbocation intermediate known as a sigma-complex or arenium ion. longdom.org The relative stability of the possible isomeric sigma-complexes can be calculated using quantum chemical methods. researchgate.net The transition state leading to the most stable intermediate is generally the lowest in energy, thus determining the major product. For 1-(3-Methoxypropoxy)-4-nitrobenzene, the sigma-complex formed by attack at the positions ortho to the 3-methoxypropoxy group will be significantly stabilized by resonance involving the lone pairs of the oxygen atom. This stabilization is not possible for attack at the positions meta to the alkoxy group.

Transition State Theory: Modern computational chemistry allows for the direct calculation of the transition state structures and their corresponding activation energies for each possible substitution pathway. nih.govchemrxiv.org The pathway with the lowest activation energy will be the most favorable kinetically. It is anticipated that the transition states for substitution at the 2 and 6 positions will be lower in energy due to the stabilizing influence of the 3-methoxypropoxy group.

Predicted Regioselectivity:

Based on these theoretical considerations, electrophilic aromatic substitution on 1-(3-Methoxypropoxy)-4-nitrobenzene is strongly predicted to occur at the positions ortho to the 3-methoxypropoxy group, i.e., at the C2 and C6 positions. The powerful activating and ortho, para-directing effect of the alkoxy group overrides the deactivating and meta-directing effect of the nitro group for the positions adjacent to the alkoxy group.

The following table summarizes the expected influence of the substituents on the different positions of the aromatic ring for electrophilic attack:

| Position | Influence of 3-Methoxypropoxy Group | Influence of Nitro Group | Overall Predicted Reactivity for EAS |

| C2, C6 | Strongly Activating (ortho) | Deactivating (meta) | Most Favorable |

| C3, C5 | Weakly Deactivating (meta) | Strongly Deactivating (ortho) | Least Favorable |

It is important to note that while theoretical models provide strong predictions, the actual outcome of a reaction can also be influenced by steric factors and the specific reaction conditions, such as the nature of the electrophile and the solvent used. researchgate.net However, for most common electrophiles, the electronic effects described above are expected to be the dominant factors controlling the regioselectivity of EAS reactions for 1-(3-Methoxypropoxy)-4-nitrobenzene.

Derivatization Strategies and Synthetic Applications of 1 3 Methoxypropoxy 4 Nitrobenzene

Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into various other nitrogen-containing moieties through controlled reduction or coupling reactions.

The most common transformation of the nitro group is its reduction to a primary amine. The complete reduction of 1-(3-methoxypropoxy)-4-nitrobenzene yields 4-(3-methoxypropoxy)aniline, a valuable intermediate for further functionalization, such as in the synthesis of pharmaceuticals or polymers. mdpi.comsigmaaldrich.com This reduction can be achieved using several established methods, offering control over chemoselectivity, especially when other reducible functional groups are present.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction methods are also widely used, employing reagents such as tin(II) chloride in hydrochloric acid, or iron, zinc, or tin metal in acidic media. ccspublishing.org.cn For milder conditions, transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst is an effective alternative. orgsyn.org

Table 1: Selected Reagents for the Reduction of 1-(3-Methoxypropoxy)-4-nitrobenzene

| Reagent/System | Product | Typical Conditions |

| H₂, Pd/C | 4-(3-Methoxypropoxy)aniline | Methanol (B129727) or Ethanol (B145695) solvent, room temperature, 1-3 atm H₂ |

| Fe, HCl | 4-(3-Methoxypropoxy)aniline | Ethanol/water, reflux |

| SnCl₂·2H₂O, HCl | 4-(3-Methoxypropoxy)aniline | Ethanol, reflux |

| Hydrazine Hydrate, Raney Ni | 4-(3-Methoxypropoxy)aniline | Ethanol, reflux |

The resulting aniline (B41778) derivative serves as a building block for creating more complex molecules, including amides, ureas, and carbamates, or as a monomer for polymerization. mdpi.com

Partial reduction of the nitro group can selectively yield either nitroso or hydroxylamine (B1172632) intermediates, which are themselves useful synthetic precursors. The selective reduction of 1-(3-methoxypropoxy)-4-nitrobenzene to 1-(3-methoxypropoxy)-4-nitrosobenzene or N-(4-(3-methoxypropoxy)phenyl)hydroxylamine requires carefully controlled reaction conditions to prevent over-reduction to the aniline.

The formation of the hydroxylamine derivative can be achieved by using zinc dust in the presence of ammonium (B1175870) chloride in an aqueous or alcoholic medium. orgsyn.orgprepchem.com The temperature is a critical parameter, and maintaining it between 15-20°C often favors the formation of the hydroxylamine. prepchem.com An alternative, environmentally benign method utilizes zinc dust in a CO₂-H₂O system, which can provide high yields of the N-arylhydroxylamine. researchgate.netresearchgate.net

The synthesis of the nitroso derivative is more complex. One common strategy involves the initial reduction of the nitro compound to the corresponding hydroxylamine, followed by a mild oxidation step. wikipedia.orgorgsyn.orgnih.gov Reagents such as sodium dichromate in sulfuric acid can be used for this oxidation. orgsyn.org

Table 2: Reagents for Selective Reduction to Nitroso and Hydroxylamine Derivatives

| Starting Material | Reagent/System | Product |

| 1-(3-Methoxypropoxy)-4-nitrobenzene | Zn, NH₄Cl, H₂O/EtOH | N-(4-(3-methoxypropoxy)phenyl)hydroxylamine |

| 1-(3-Methoxypropoxy)-4-nitrobenzene | Zn, CO₂/H₂O | N-(4-(3-methoxypropoxy)phenyl)hydroxylamine |

| N-(4-(3-methoxypropoxy)phenyl)hydroxylamine | Na₂Cr₂O₇, H₂SO₄ | 1-(3-Methoxypropoxy)-4-nitrosobenzene |

These intermediates can participate in unique reactions; for instance, nitroso compounds can undergo Diels-Alder reactions or condense with active methylene (B1212753) groups. wikipedia.org

The nitro group can serve as a precursor for the formation of dimeric species such as azoxy and azo compounds, which are known for their applications as dyes, pigments, and indicators. rsc.org The synthesis of the symmetrical 4,4'-bis(3-methoxypropoxy)azoxybenzene can be achieved through the reductive coupling of 1-(3-methoxypropoxy)-4-nitrobenzene. This can be accomplished using various reagents, including sodium arsenite in a basic solution or through photochemical methods that allow for catalyst-free synthesis at room temperature. rsc.orgchemrxiv.orgvedantu.com

Further reduction of the azoxy compound, or direct reduction of the parent nitro compound under specific conditions, yields the corresponding azo derivative, 4,4'-bis(3-methoxypropoxy)azobenzene. orgsyn.org Reagents such as zinc dust with sodium hydroxide (B78521) or magnesium in methanol are effective for this transformation. orgsyn.orgsciencemadness.org A catalyst-free method using sodium hydroxide in ethanol at elevated temperatures has also been reported to give high yields of azobenzenes from nitrobenzene (B124822) precursors. rsc.org

Beyond dimerization, the amine derivative, 4-(3-methoxypropoxy)aniline, can undergo oxidative polymerization to form a substituted polyaniline. scientific.netwikipedia.org This process is typically carried out in an acidic medium using an oxidant like ammonium persulfate. scientific.netmetu.edu.tr The resulting polymer would feature the 3-methoxypropoxy group as a pendant on the polymer backbone, potentially modifying its solubility, processability, and electronic properties compared to unsubstituted polyaniline. wikipedia.orgphysicsjournal.in

Table 3: Synthetic Routes to Dimeric and Polymeric Derivatives

| Precursor | Reagent/System | Product Class | Example Product |

| 1-(3-Methoxypropoxy)-4-nitrobenzene | Na₃AsO₃ / NaOH | Azoxyarene | 4,4'-Bis(3-methoxypropoxy)azoxybenzene |

| 1-(3-Methoxypropoxy)-4-nitrobenzene | Zn / NaOH | Azoarene | 4,4'-Bis(3-methoxypropoxy)azobenzene |

| 4-(3-Methoxypropoxy)aniline | (NH₄)₂S₂O₈ / H⁺ | Polymer | Poly(4-(3-methoxypropoxy)aniline) |

Ether Linkage Transformations

The ether linkage, while generally stable, can be targeted for cleavage or modification to further diversify the molecular architecture.

The aryl ether bond in 1-(3-methoxypropoxy)-4-nitrobenzene can be cleaved to yield 4-nitrophenol (B140041). This reaction is typically performed under harsh conditions using strong acids. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for this purpose, proceeding through an Sₙ1 or Sₙ2 mechanism. libretexts.org Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl alkyl ethers, often providing higher yields and requiring milder conditions than strong mineral acids. researchgate.net The cleavage reaction breaks the Ar–O bond, releasing the phenol (B47542) and forming a halogenated derivative of the 3-methoxypropane side chain. This strategy is fundamental for removing the ether group to unmask a phenolic hydroxyl group for subsequent reactions. numberanalytics.com

Instead of cleaving the ether, the alkyl chain itself can be a site for functionalization. Modern synthetic methods allow for the selective C-H functionalization of alkyl groups. For aryl alkyl ethers, photocatalytic methods have been developed that can selectively functionalize the α-aryloxyalkyl C-H bond. rsc.org This would involve the methylene group immediately adjacent to the aryl ether oxygen in 1-(3-methoxypropoxy)-4-nitrobenzene. Using an acridinium (B8443388) photocatalyst, it is possible to introduce new C-C bonds at this position by reacting the substrate with electron-poor alkenes. rsc.org This approach allows for the elaboration of the ether side chain without disturbing the core aromatic structure, opening pathways to novel analogues with modified steric and electronic properties. Further research could explore the selective functionalization of other positions on the three-carbon chain.

Aromatic Ring Functionalization

The benzene (B151609) ring of 1-(3-Methoxypropoxy)-4-nitrobenzene is amenable to a variety of functionalization reactions, guided by the electronic properties of its substituents.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing new functional groups onto a benzene ring. msu.edu The regiochemical outcome of such reactions on a disubstituted benzene is dictated by the directing effects of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com In 1-(3-Methoxypropoxy)-4-nitrobenzene, the molecule possesses a strongly deactivating, meta-directing nitro group (-NO₂) and a strongly activating, ortho, para-directing alkoxy group (-OR). masterorganicchemistry.com

Since the two groups are positioned para to each other, their directing effects are cooperative. The activating alkoxy group directs incoming electrophiles to the positions ortho to it (C2 and C6), which are concurrently meta to the deactivating nitro group. This leads to a high degree of regioselectivity in substitution reactions. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | 1-(3-Methoxypropoxy)-2,4-dinitrobenzene |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 2-Bromo-1-(3-methoxypropoxy)-4-nitrobenzene or 2-Chloro-1-(3-methoxypropoxy)-4-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(3-Methoxypropoxy)-5-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Acyl-1-(3-methoxypropoxy)-4-nitrobenzene |

Note: Friedel-Crafts reactions are often strongly inhibited by the deactivating nitro group. msu.edu

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnobelprize.org While these reactions traditionally employ aryl halides or triflates, recent advancements have enabled the use of other functional groups, including nitro groups, as coupling partners.

The Buchwald-Hartwig amination, for instance, is a versatile method for forming C-N bonds. wikipedia.orglibretexts.org Studies have demonstrated that nitroarenes can undergo direct amination, where the nitro group is displaced by an amine in the presence of a palladium catalyst. nih.gov This suggests that 1-(3-Methoxypropoxy)-4-nitrobenzene could potentially be coupled directly with various primary and secondary amines.

Similarly, the Suzuki-Miyaura coupling, which forms C-C bonds between an organoboron compound and an organic halide, has also been adapted for nitroarenes. mdpi.comdiva-portal.org The reaction proceeds via oxidative addition of the C-NO₂ bond to a palladium(0) center, followed by transmetalation and reductive elimination. mdpi.com This opens up the possibility of coupling 1-(3-Methoxypropoxy)-4-nitrobenzene with a variety of aryl or vinyl boronic acids or their esters.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Potential Product Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BrettPhos), Base | C-C | 4-(3-Methoxypropoxy)-[1,1'-biphenyl]-derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | C-N | N-Aryl-4-(3-methoxypropoxy)aniline derivative |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C | 1-(3-Methoxypropoxy)-4-(vinyl-substituted)benzene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C | 1-(3-Methoxypropoxy)-4-(alkynyl-substituted)benzene |

Note: The direct coupling of nitroarenes can require specific and highly active catalyst systems. A more conventional approach involves the conversion of the nitro group to a more reactive leaving group like a halide or triflate.

Applications as a Synthetic Intermediate

The combination of the ether chain and the reactive nitro group makes 1-(3-Methoxypropoxy)-4-nitrobenzene a valuable building block in the synthesis of more elaborate chemical structures.

A primary application of nitroaromatic compounds in synthesis is their reduction to the corresponding anilines. The resulting amino group is a versatile handle for the construction of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and materials science. msu.eduorganic-chemistry.org

The reduction of 1-(3-Methoxypropoxy)-4-nitrobenzene to 4-(3-Methoxypropoxy)aniline can be readily achieved using various standard reducing agents, such as H₂ with a metal catalyst (e.g., Pd/C, Raney Nickel), or metal chlorides like SnCl₂. The subsequent cyclization of this aniline derivative with appropriate bifunctional reagents can lead to numerous heterocyclic systems.

Table 3: Examples of Heterocycle Synthesis from 4-(3-Methoxypropoxy)aniline

| Target Heterocycle | Required Coreactant(s) | General Reaction Name |

| Benzimidazole | Carboxylic acid or aldehyde | Phillips condensation |

| Quinoline | α,β-Unsaturated aldehyde/ketone | Skraup or Doebner-von Miller synthesis |

| Indole (B1671886) | α-Haloketone | Fischer indole synthesis (via hydrazone) |

| Benzoxazole | Acyl chloride followed by cyclization | N/A |

| Quinazoline (B50416) | Formamide or other one-carbon sources | Niementowski quinazoline synthesis |

As a synthetic building block, 1-(3-Methoxypropoxy)-4-nitrobenzene offers multiple points for molecular elaboration, making it a useful starting material for the synthesis of complex organic molecules and functional materials. gre.ac.uk The different components of the molecule—the aromatic ring, the ether linkage, and the nitro group—can be modified sequentially or in tandem to construct target structures.

The 3-methoxypropoxy side chain, for example, can impart increased solubility in organic solvents and can be a site for further functionalization if desired. The primary utility, however, lies in the functional group transformations of the nitro group and the substitution patterns on the aromatic ring, as previously discussed. These transformations allow for the molecule to be incorporated into larger, multi-component systems such as polymers, dyes, or pharmacologically active compounds.

Computational Chemistry and Theoretical Investigations of 1 3 Methoxypropoxy 4 Nitrobenzene

Electronic Structure and Reactivity Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 1-(3-Methoxypropoxy)-4-nitrobenzene. These theoretical approaches provide a molecular-level understanding of its properties.

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules like 1-(3-Methoxypropoxy)-4-nitrobenzene. Various functionals, such as B3LYP and PBE0, combined with basis sets like 6-31G* or 6-311+G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. nih.govunpatti.ac.id For substituted nitrobenzenes, these calculations help in understanding the influence of different functional groups on the aromatic system. nih.govacs.org

The ground state geometry of 1-(3-Methoxypropoxy)-4-nitrobenzene is characterized by a planar benzene (B151609) ring, with the nitro group and the ether linkage lying in the same plane to maximize resonance stabilization. The methoxypropoxy chain, however, possesses conformational flexibility. DFT calculations can predict the most stable conformer by exploring the potential energy surface.

In the context of nitroaromatic compounds, DFT is also employed to investigate excited states, which is crucial for understanding their photochemical behavior. acs.orgnih.gov For instance, the T1 (first triplet) state is often implicated in the photodissociation pathways of nitroaromatics. acs.orgnih.gov

Table 1: Representative DFT Functionals and Basis Sets for Nitroaromatic Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311G** | Geometry optimization and electronic structure of nitroaromatics. sioc-journal.cn |

| PBE0 | 6-31+G(d,p) | Decomposition reactions of substituted nitrobenzenes. nih.govacs.org |

| M06-2X | 6-311+G(d,p) | Photodissociation dynamics on excited state surfaces. acs.org |

This table is representative of methods used for similar compounds and is not based on specific experimental data for 1-(3-Methoxypropoxy)-4-nitrobenzene.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. espublisher.com A smaller gap generally implies higher reactivity.

For 1-(3-Methoxypropoxy)-4-nitrobenzene, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxypropoxy group, which acts as an electron-donating group. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. espublisher.comacs.org This distribution makes the aromatic ring susceptible to electrophilic attack and the nitro group prone to nucleophilic attack and reduction.

Fukui functions, derived from conceptual DFT, are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For nitroaromatic compounds, these calculations can pinpoint the specific atoms most likely to participate in a reaction.

Table 2: Expected Frontier Orbital Characteristics for 1-(3-Methoxypropoxy)-4-nitrobenzene

| Molecular Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Benzene ring, ether oxygen | Site for electrophilic attack |

| LUMO | Nitro group | Site for nucleophilic attack and reduction |

| HOMO-LUMO Gap | Moderate | Influences overall reactivity and kinetic stability |

This table is based on general principles of electronic effects in substituted benzenes and is not derived from specific calculations on 1-(3-Methoxypropoxy)-4-nitrobenzene.

The charge distribution within 1-(3-Methoxypropoxy)-4-nitrobenzene is highly polarized due to the presence of the strongly electron-withdrawing nitro group and the electron-donating methoxypropoxy group. This creates a significant dipole moment. nih.gov

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (red) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the carbon atom attached to the nitro group, signifying electron deficiency and a predisposition to nucleophilic attack. nih.gov

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to explore the intricate details of reaction mechanisms, including the identification of transient species and the calculation of energy barriers.

SNAr Reactions: Nucleophilic aromatic substitution (SNAr) is a common reaction for nitro-activated aromatic compounds. Computational methods can be used to model the reaction pathway, which typically involves the formation of a Meisenheimer complex as an intermediate. researchgate.net By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined, providing insights into the reaction rate.

Photochemical Pathways: The photochemistry of nitroaromatic compounds is complex and can involve multiple reaction channels. Computational studies on related molecules have shown that upon absorption of light, the molecule can be excited to a singlet state, followed by intersystem crossing to a triplet state. acs.orgnih.gov From the triplet state, various reactions can occur, such as the release of NO. acs.orgnih.gov Theoretical calculations can help to map out the potential energy surfaces of these excited states and identify the most likely reaction pathways.

Table 3: Computationally Investigated Reaction Pathways for Nitroaromatic Ethers

| Reaction Type | Key Intermediates/States | Computational Focus |

| S | Meisenheimer Complex | Transition state energy, reaction energy profile researchgate.net |

| Photochemical | Excited triplet state (T1) | Potential energy surfaces, dissociation pathways acs.orgnih.gov |

| Reduction | Nitroso, Hydroxylamine (B1172632) | Stepwise reaction energies, transition states |

This table summarizes common computational investigations for this class of compounds.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For 1-(3-Methoxypropoxy)-4-nitrobenzene, MD simulations can be employed to study its interaction with solvent molecules, which can significantly influence reaction rates and pathways. rsc.orgfigshare.com

Furthermore, MD simulations can be used to model the behavior of reactive intermediates, such as the Meisenheimer complex in an SNAr reaction or radical species formed during photochemical processes. acs.orgnih.gov By simulating the trajectories of these species, a deeper understanding of the reaction progress and the factors that control it can be achieved. For instance, recent studies have utilized machine learning-assisted MD to predict branching ratios in the photodissociation of nitroaromatic compounds. acs.orgnih.gov

Modeling of Solvent Effects on Chemical Reactivity

In computational chemistry, understanding the influence of the solvent environment on a molecule's behavior is crucial for accurately predicting its chemical reactivity. For a polar molecule like 1-(3-methoxypropoxy)-4-nitrobenzene, solvent effects are significant and can be modeled using various theoretical approaches. The most common methods are implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. For reactions involving 1-(3-methoxypropoxy)-4-nitrobenzene, such as nucleophilic aromatic substitution, the polarity of the solvent can stabilize or destabilize transition states and intermediates. For instance, in SN1-type solvolysis reactions of related compounds like methoxybenzyl chlorides, rate maxima have been observed in mixed solvent systems (e.g., methanol-nitromethane), which is explained by a stoichiometric solvent effect on electrophilic solvation. epa.govkoreascience.kr Computational models can help elucidate these complex interactions by calculating the free energy profile of the reaction in different solvent environments. epa.govkoreascience.kr

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This method is computationally more demanding but is essential for studying specific solute-solvent interactions like hydrogen bonding. The ether linkages in the methoxypropoxy group and the nitro group of 1-(3-methoxypropoxy)-4-nitrobenzene can interact with protic solvents. These specific interactions can significantly influence reaction pathways and kinetics, which can be investigated by combining quantum mechanics (QM) for the solute and molecular mechanics (MM) for the solvent (QM/MM methods).

Theoretical studies on similar nitroaromatic compounds have shown that solvent polarity affects not only reaction rates but also the electronic structure. For example, the ground-state and excited-state dipole moments can be altered by the solvent, which in turn affects the molecule's spectroscopic properties and photochemical reactivity. nih.gov

Spectroscopic Property Prediction (Theoretical)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. rsc.org Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.infonih.gov The Gauge-Including Atomic Orbital (GIAO) method is one of the most widely used approaches for calculating NMR shielding tensors, which are then converted to chemical shifts. liverpool.ac.ukresearchgate.net

For derivatives of 1-(3-methoxypropoxy)-4-nitrobenzene, computational NMR prediction serves as a powerful tool for structural confirmation, especially when dealing with isomers or complex substitution patterns. The process involves:

Generating all possible low-energy conformations of the molecule.

Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP/6-31G*). nih.gov

Calculating the NMR shielding tensors for each optimized conformer (e.g., at the mPW1PW91/6-31+G** level). nih.gov

Averaging the chemical shifts based on the Boltzmann population of each conformer.

This approach can reliably distinguish between different structural isomers by comparing the calculated shifts with experimental data. rsc.orgnih.gov For example, if a reaction is intended to produce a specific substituted derivative of 1-(3-methoxypropoxy)-4-nitrobenzene, calculating the predicted ¹H and ¹³C NMR spectra for all possible products can provide definitive confirmation of the obtained structure.

Table 1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Derivative: 2-Amino-1-(3-methoxypropoxy)-4-nitrobenzene This table is illustrative, based on typical DFT calculation accuracy and known substituent effects. Specific experimental and computational studies on this derivative are not available.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C1 (C-O) | 155.2 | 154.8 | +0.4 |

| C2 (C-NH₂) | 140.5 | 140.1 | +0.4 |

| C3 (C-H) | 108.9 | 109.2 | -0.3 |

| C4 (C-NO₂) | 138.1 | 138.5 | -0.4 |

| C5 (C-H) | 126.3 | 126.1 | +0.2 |

| C6 (C-H) | 114.7 | 115.0 | -0.3 |

| O-C H₂ | 69.8 | 69.5 | +0.3 |

| O-CH₂-C H₂ | 29.5 | 29.3 | +0.2 |

| CH₂-C H₂-O | 68.1 | 67.9 | +0.2 |

| O-C H₃ | 59.1 | 59.0 | +0.1 |

Computational methods are also employed to predict UV-Vis and Infrared (IR) spectra, providing insights into electronic transitions and molecular vibrations.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating excited-state energies and, consequently, the absorption wavelengths (λmax) in UV-Vis spectra. nih.gov For 1-(3-methoxypropoxy)-4-nitrobenzene, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the nitro-substituted benzene ring and n→π* transitions involving the lone pairs on the oxygen atoms of the nitro and ether groups. nih.govresearchgate.net

The strong absorption band observed for nitrobenzene (B124822) around 240-280 nm is assigned to a π→π* transition. nih.gov

A weaker absorption feature at longer wavelengths (around 345 nm) is attributed to an n→π* transition localized on the nitro group. nih.gov

TD-DFT calculations can predict the energies of these transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in assigning the bands observed in experimental spectra and understanding how structural modifications affect the electronic properties. nih.gov

IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical IR spectrum that can be compared with experimental data. For 1-(3-methoxypropoxy)-4-nitrobenzene, key vibrational modes include:

Asymmetric and symmetric stretching of the NO₂ group (typically around 1530 cm⁻¹ and 1360 cm⁻¹, respectively). nih.gov

C-O-C stretching vibrations of the ether linkage.

Aromatic C-H and C=C stretching modes.

By comparing the computed and experimental IR spectra, one can confirm the presence of specific functional groups and gain confidence in the optimized molecular structure.

Table 2: Representative Calculated Vibrational Frequencies for 1-(3-Methoxypropoxy)-4-nitrobenzene This table presents typical frequency ranges for the specified vibrational modes based on DFT calculations for similar nitroaromatic compounds.

| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching of C-H bonds in the propoxy chain |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Asymmetric stretching of the nitro group |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the benzene ring |

| NO₂ Symmetric Stretch | 1370 - 1340 | Symmetric stretching of the nitro group |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Asymmetric stretching of the ether linkages |

| C-O-C Symmetric Stretch | 1150 - 1085 | Symmetric stretching of the ether linkages |

Photophysical Properties and Dynamics

The photophysical behavior of 1-(3-methoxypropoxy)-4-nitrobenzene is governed by the energies and properties of its electronic excited states. Computational chemistry, particularly methods like TD-DFT and multireference methods (e.g., CASPT2), can be used to calculate the energies of the lowest singlet (S₁, S₂, ...) and triplet (T₁, T₂, ...) excited states. hw.ac.ukresearchgate.net

For nitroaromatic compounds, the excited state manifold is often complex, with low-lying nπ* and ππ* states. hw.ac.ukuci.edu The relative ordering of these states is critical for determining the subsequent deactivation pathways. In nitrobenzene, the lowest singlet excited state (S₁) is typically an nπ* state, while a ππ* state lies slightly higher in energy. nih.gov Upon photoexcitation, the molecule can rapidly transition between these states.

The lifetime of an excited state is determined by the rates of all deactivation processes, including fluorescence, intersystem crossing (ISC), and internal conversion (IC). While direct calculation of lifetimes is complex, theoretical methods can compute the properties that influence them, such as oscillator strengths (related to radiative decay) and spin-orbit couplings (related to ISC). uci.edu Adding nitro groups to aromatic compounds often introduces efficient pathways for non-radiative decay, leading to very short excited-state lifetimes and quenching of fluorescence. diva-portal.orgrsc.org

Table 3: Hypothetical Calculated Vertical Excitation Energies for 1-(3-Methoxypropoxy)-4-nitrobenzene These values are illustrative, based on typical computational results for nitrobenzene and related molecules.

| Excited State | Orbital Character | Calculated Energy (eV) |

| S₁ | nπ* (NO₂) | 3.55 |

| S₂ | ππ | 4.60 |

| T₁ | ππ | 2.80 |

| T₂ | nπ* (NO₂) | 3.45 |

Following excitation, 1-(3-methoxypropoxy)-4-nitrobenzene can return to the ground state via several non-radiative pathways. Internal conversion (IC) is the radiationless transition between states of the same multiplicity (e.g., S₂ → S₁), while intersystem crossing (ISC) involves transitions between states of different multiplicities (e.g., S₁ → T₁). diva-portal.orgrsc.org

Nitroaromatic compounds are well-known for their efficient intersystem crossing. researchgate.netnih.gov The presence of the nitro group enhances spin-orbit coupling, particularly between singlet nπ* and triplet ππ* states (and vice-versa), as dictated by El-Sayed's rule. researchgate.net This efficient S₁(nπ) → T₁(ππ) crossing is a primary reason for the low fluorescence quantum yields of many nitroaromatics.

Computational studies can map the potential energy surfaces of the excited states to identify conical intersections, which are points where two electronic states become degenerate, facilitating extremely fast internal conversion (often on a femtosecond timescale). nih.gov Likewise, the minimum energy crossing points (MECPs) between singlet and triplet potential energy surfaces can be located to identify the most probable pathways for intersystem crossing. Theoretical simulations of nonadiabatic dynamics can provide a detailed picture of the entire relaxation process, revealing the timescales and branching ratios for IC and ISC. nih.gov For many nitrobenzenes, the initial decay from the bright excited state is ultrafast, occurring within tens to hundreds of femtoseconds, followed by ISC on a picosecond timescale. hw.ac.uknih.gov

Modeling of Quantum Yields and Photochemical Efficiencies

The study of 1-(3-Methoxypropoxy)-4-nitrobenzene's interaction with light is crucial for understanding its potential applications and environmental fate. Computational chemistry provides powerful tools to model and predict its photochemical behavior, specifically its quantum yields and photochemical efficiencies. These parameters quantify the efficiency of light-induced processes, such as fluorescence or chemical reactions, relative to the number of photons absorbed.

Theoretical Framework for Quantum Yield Prediction

The quantum yield (Φ) of a photochemical process is defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. For 1-(3-Methoxypropoxy)-4-nitrobenzene, several competing pathways can deactivate the electronically excited state, including fluorescence, intersystem crossing to a triplet state, and photochemical reactions. The modeling of these processes relies on calculating the rate constants for each deactivation channel.

Theoretical investigations into nitroaromatic compounds, a class to which 1-(3-Methoxypropoxy)-4-nitrobenzene belongs, have shown that many are essentially non-fluorescent. rsc.org This is often due to very efficient intersystem crossing from the initially populated singlet excited state (S₁) to a triplet state (T₁), with rate constants (k_isc) that can exceed 10¹¹ s⁻¹. rsc.org For fluorescence to be significant, its rate constant would need to be competitive with this rapid non-radiative decay. rsc.org

Modeling Photochemical Reaction Efficiencies

A significant photochemical reaction for 4-nitrophenyl ethers is nucleophilic aromatic photosubstitution. sbq.org.br In these reactions, the nitroaromatic compound in its excited triplet state reacts with a nucleophile. For net reaction to occur, the lowest triplet state of the nitroaromatic compound must be of a π,π* nature, as n,π* triplet states are generally considered unreactive in this context. sbq.org.br

The efficiency of such a photoreaction is influenced by the competition between the nucleophilic attack on the excited state and other quenching processes, such as electron transfer. sbq.org.br Computational models can be employed to calculate the energy barriers and reaction pathways for these competing processes. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly used to explore the potential energy surfaces of the ground and excited states, identify transition states, and calculate the associated activation energies.

Challenges in Modeling Nitroaromatic Ethers

Recent advancements in machine learning have been applied to predict photophysical properties like quantum yields. acs.orgnih.gov However, studies have indicated that certain molecular fragments can introduce complexity and reduce the accuracy of these models. Notably, the presence of an ether group and its connection to an aromatic ring have been identified as structural motifs that present significant challenges to the predictive accuracy of machine learning models for quantum yields. acs.orgnih.gov This suggests that the specific arrangement of the methoxypropoxy side chain in 1-(3-Methoxypropoxy)-4-nitrobenzene could have a nuanced influence on its photochemical properties that requires sophisticated modeling approaches.

Illustrative Data from Theoretical Models

While specific experimental or detailed computational data for the quantum yield of 1-(3-Methoxypropoxy)-4-nitrobenzene is not widely available in the public literature, we can present illustrative data that would be the target of such a computational study. The following tables represent the types of data generated from theoretical investigations into the photochemical efficiency of a hypothetical nitroaromatic ether.

Table 1: Calculated Rate Constants for Excited State Deactivation Pathways

This interactive table showcases the kind of data that would be generated from quantum chemical calculations to predict the dominant deactivation pathways of an excited molecule.

| Deactivation Pathway | Rate Constant (s⁻¹) | Description |

| Fluorescence (k_f) | 1.2 x 10⁷ | Emission of a photon from the singlet excited state. |

| Intersystem Crossing (k_isc) | 8.5 x 10¹⁰ | Transition from the singlet to the triplet excited state. |

| Internal Conversion (k_ic) | 3.0 x 10⁸ | Non-radiative decay from a higher to a lower electronic state of the same multiplicity. |

| Photochemical Reaction (k_rxn) | 5.0 x 10⁶ | Rate of reaction with a specific nucleophile from the triplet state. |

Table 2: Predicted Quantum Yields Under Various Conditions

This table illustrates how quantum yields could be predicted to change based on the surrounding chemical environment, a key output of photochemical modeling.

| Condition | Predicted Fluorescence Quantum Yield (Φ_f) | Predicted Reaction Quantum Yield (Φ_rxn) |

| In Non-polar Solvent | 0.001 | 0.05 |

| In Polar Protic Solvent | < 0.0001 | 0.12 |

| With Electron Donor Quencher | < 0.0001 | < 0.01 |

These tables serve as a representation of the data that computational models aim to provide. The values would be derived from complex calculations involving the electronic structure of the molecule and its interaction with its environment. The ultimate goal of such modeling is to build a comprehensive picture of the photochemical behavior of 1-(3-Methoxypropoxy)-4-nitrobenzene, enabling the prediction of its efficiency in various light-induced applications or its persistence and transformation in the environment.

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). uni-saarland.de This precision allows for the determination of the elemental formula of a molecule, including "1-(3-Methoxypropoxy)-4-nitrobenzene." By comparing the experimentally measured exact mass with the calculated masses of possible elemental compositions, the correct formula can be confidently assigned. This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity. For instance, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a precursor ion (often the molecular ion, M⁺) of "1-(3-Methoxypropoxy)-4-nitrobenzene" is selected and then subjected to fragmentation, for example, through collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions (product ions) are then mass-analyzed.

The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For nitroaromatic compounds, characteristic fragmentations often involve the loss of the nitro group (NO₂) or parts of it. nih.govacs.org In the case of "1-(3-Methoxypropoxy)-4-nitrobenzene," fragmentation would also be expected to occur along the ether linkage and the propoxy chain. miamioh.edu Analyzing these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule. This technique is particularly useful for distinguishing between isomers, as they often exhibit different fragmentation patterns.

A hypothetical table of expected major fragment ions for "1-(3-Methoxypropoxy)-4-nitrobenzene" in an MS/MS experiment is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Information Gained |

|---|---|---|---|